molecular formula C19H12Cl2N2OS B2799343 (Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-98-7

(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2799343
CAS RN: 476672-98-7
M. Wt: 387.28
InChI Key: WJHMBMZENMLCRH-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2,4-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as DMAT, is a synthetic compound that has gained attention in the scientific community for its potential use as an anti-cancer drug. DMAT is a member of the acrylonitrile family and is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in cancer cell growth and survival.

Scientific Research Applications

Cytotoxic and Anticancer Properties

Research has shown that certain 2-phenylacrylonitriles exhibit broad spectrum cytotoxicity, highlighting the critical role of the cyanide moiety for their activity. Specifically, compounds such as (Z)-2-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acrylonitrile have demonstrated potent cytotoxic effects with GI(50) values in the low micromolar range, indicating significant potential as anticancer agents (Tarleton et al., 2012). Similarly, a library synthesis effort identified (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile as a compound with broad spectrum growth inhibition across several human cancer cell lines, showcasing its potential as a lead compound in anticancer drug development (Tarleton et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have also been extensively studied. For example, the reduction of certain acrylonitriles with lithium aluminum hydride has been explored to afford derivatives with potential application relevance (Frolov et al., 2005). Moreover, the crystal structures of isomers of related compounds have been elucidated, providing insights into their molecular configurations and aiding in the design of molecules with desired properties (Shinkre et al., 2008).

Novel Properties and Applications

Interesting properties such as aggregation-enhanced emission (AIE) effects have been observed in some diphenylacrylonitrile derivatives, suggesting applications beyond cytotoxicity, including in materials science for the development of sensors or optoelectronic devices (Ouyang et al., 2016).

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c1-24-16-4-2-3-13(8-16)18-11-25-19(23-18)14(10-22)7-12-5-6-15(20)9-17(12)21/h2-9,11H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHMBMZENMLCRH-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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